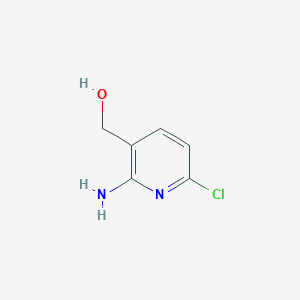

(2-Amino-6-chloropyridin-3-yl)methanol

Description

Significance of Functionalized Pyridine (B92270) Scaffolds in Modern Chemical Research

Functionalized pyridine scaffolds are cornerstones of modern chemistry, demonstrating immense importance across a spectrum of scientific disciplines. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a prevalent structural motif found in numerous natural products, including alkaloids and vitamins. nih.govnih.gov Its unique electronic properties, basicity, and ability to participate in hydrogen bonding make it a "privileged scaffold" in medicinal chemistry. nih.gov

The pyridine nucleus is integral to a vast number of FDA-approved drugs, where it contributes to the molecule's pharmacokinetic and pharmacodynamic profile. nih.gov Beyond pharmaceuticals, these scaffolds are crucial in the development of agrochemicals, such as herbicides, insecticides, and fungicides. pharmaffiliates.com In materials science, pyridine derivatives are utilized in the synthesis of polymers and functional dyes. Furthermore, their ability to act as ligands for transition metals makes them indispensable in the field of catalysis. epa.gov The strategic placement of functional groups—such as amino, hydroxyl, and halogen moieties—on the pyridine ring enhances its utility, allowing chemists to fine-tune the steric and electronic properties of the resulting molecules for specific applications. nih.govrsc.orgmdpi.com

Overview of (2-Amino-6-chloropyridin-3-yl)methanol as a Versatile Synthetic Intermediate

(2-Amino-6-chloropyridin-3-yl)methanol is a trifunctional building block featuring an amino group, a chloro substituent, and a hydroxymethyl group attached to a pyridine core. This specific arrangement of functional groups makes it a highly valuable intermediate for synthesizing more complex heterocyclic systems. While specific data for this exact isomer is not widely available, its structure as a 2-aminopyridine (B139424) derivative places it within a well-studied class of reagents.

A primary application for 2-aminopyridine scaffolds is in the synthesis of imidazo[1,2-a]pyridines, a class of fused heterocyclic compounds with significant biological activities. beilstein-journals.orgacs.orgnih.govbeilstein-journals.org The most prominent method for this transformation is the Groebke–Blackburn–Bienaymé reaction (GBB), a one-pot, three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide. beilstein-journals.orgacs.orgnih.govbeilstein-journals.orgmdpi.com In this context, (2-Amino-6-chloropyridin-3-yl)methanol can serve as the 2-aminopyridine component, with its chloro and hydroxymethyl groups being carried into the final product, thus producing a highly decorated imidazo[1,2-a]pyridine (B132010) core ready for further functionalization.

The table below summarizes the key features of (2-Amino-6-chloropyridin-3-yl)methanol as a synthetic intermediate.

| Feature | Description | Implication in Synthesis |

| 2-Amino Group | A nucleophilic primary amine ortho to the ring nitrogen. | Key reactive site for cyclization reactions, particularly in the formation of fused ring systems like imidazo[1,2-a]pyridines. nih.gov |

| 6-Chloro Group | An electron-withdrawing halogen atom. | Can serve as a leaving group in nucleophilic aromatic substitution or as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). |

| 3-Hydroxymethyl Group | A primary alcohol. | Can be oxidized to an aldehyde or carboxylic acid, or used in esterification and etherification reactions to build more complex side chains. |

Scope and Research Focus of the Outline

This article focuses exclusively on the chemical significance and synthetic utility of (2-Amino-6-chloropyridin-3-yl)methanol. The content adheres to a structured outline, beginning with the broad importance of the functionalized pyridine scaffold in contemporary chemical research. It then narrows its focus to the specific roles and potential transformations of the title compound as a versatile intermediate. The discussion is centered on its structural attributes and its application in well-established synthetic methodologies, such as multicomponent reactions for the construction of fused heterocyclic systems. The article maintains a professional and scientific tone, presenting detailed findings based on established chemical principles.

Compound Information Table

Properties

IUPAC Name |

(2-amino-6-chloropyridin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c7-5-2-1-4(3-10)6(8)9-5/h1-2,10H,3H2,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJGSHZIXUIHUFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CO)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90482831 | |

| Record name | (2-Amino-6-chloropyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58584-60-4 | |

| Record name | (2-Amino-6-chloropyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 Amino 6 Chloropyridin 3 Yl Methanol

Reactions of the Amino Group

The amino group at the C2 position of the pyridine (B92270) ring is a primary nucleophilic center. Its reactivity is influenced by the electron-withdrawing nature of the pyridine ring and the chloro-substituent, which slightly reduces its basicity and nucleophilicity compared to aniline. Nevertheless, it readily participates in a variety of classical amine reactions.

Acylation and Protection Strategies

The nucleophilic amino group of (2-Amino-6-chloropyridin-3-yl)methanol can be readily acylated by reaction with acylating agents such as acid chlorides or anhydrides. This transformation is fundamental for introducing various functional groups and for protecting the amine during subsequent reactions involving other parts of themolecule. The acylation converts the amine into a less nucleophilic and less basic amide, thereby preventing undesired side reactions. nih.gov

Commonly, for synthetic strategies requiring modification of the hydroxyl group, the amino function is first protected. A widely used protecting group is the tert-butoxycarbonyl (Boc) group, which is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). This strategy is particularly relevant for molecules like amino alcohols, where selective protection is crucial. For instance, the protection of amino alcohols such as D-serine derivatives involves the selective N-Boc protection to allow for subsequent O-alkylation of the hydroxyl group. google.com The Boc group is stable under a range of conditions but can be easily removed with acid, such as trifluoroacetic acid (TFA).

Another common protection strategy involves formylation or acetylation. For example, N-(6-sulfamoylpyridin-3-yl)acetamide is synthesized from its corresponding amine, demonstrating a straightforward acylation on a substituted aminopyridine ring. tandfonline.com These protecting groups can be introduced using the corresponding acid chloride or anhydride (B1165640) and are typically removed under hydrolytic conditions.

Table 1: Common Acylation and Protection Strategies for 2-Aminopyridine (B139424) Derivatives

| Reaction Type | Reagent | Product | Purpose |

|---|---|---|---|

| Acetylation | Acetic Anhydride or Acetyl Chloride | N-acetyl derivative | Protection, Synthetic intermediate |

| Benzoylation | Benzoyl Chloride | N-benzoyl derivative | Protection, Synthetic intermediate |

| Boc Protection | Di-tert-butyl dicarbonate (Boc₂O) | N-Boc-carbamate | Acid-labile protection |

Condensation Reactions with Carbonyl Compounds (e.g., Imine Formation)

Primary aromatic amines readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is a reversible, typically acid-catalyzed process that proceeds through a carbinolamine intermediate followed by the elimination of water. The formation of the C=N double bond is a cornerstone of many synthetic pathways.

The amino group of (2-Amino-6-chloropyridin-3-yl)methanol is expected to react with various carbonyl compounds under standard conditions, such as refluxing in an appropriate solvent (e.g., ethanol, toluene) with a catalytic amount of acid (e.g., acetic acid, p-toluenesulfonic acid). The synthesis of N-cinnamyl phenylacetamide derivatives, for instance, utilizes the formation of an imine as the initial step of the reaction sequence. researchgate.net This highlights the general applicability of imine formation in complex syntheses. The imine products can be valuable intermediates themselves or can be subsequently reduced to form secondary amines.

Table 2: Examples of Carbonyl Compounds for Imine Formation

| Carbonyl Compound | Catalyst | Expected Product Type |

|---|---|---|

| Benzaldehyde | Acetic Acid | N-benzylidene derivative |

| Acetone | p-Toluenesulfonic acid (PTSA) | N-isopropylidene derivative |

| Cyclohexanone | Acetic Acid | N-cyclohexylidene derivative |

Guanidination and Thiourea (B124793) Formation

The amino group can be converted into a thiourea moiety by reaction with an isothiocyanate. This reaction involves the nucleophilic attack of the amine onto the electrophilic carbon of the isothiocyanate group (-N=C=S). Research on related structures, such as 2-chloro-3-aminopyridine, has shown the successful synthesis of thiourea derivatives like N-((2-chloropyridin-3-yl)carbamothioyl)thiophene-2-carboxamide. mdpi.com This demonstrates the feasibility of this transformation for the target compound.

The synthesis can be performed by reacting the amine directly with a suitable isothiocyanate. Alternatively, the aminopyridine itself can be converted into a pyridyl isothiocyanate, which can then be reacted with another amine. The conversion of aminopyridines to isothiocyanates can be achieved using reagents like carbon disulfide (CS₂) in the presence of a base. nih.govchemrxiv.org The resulting thioureas are versatile intermediates for the synthesis of various heterocyclic compounds and have been studied for a wide range of biological applications. mdpi.comias.ac.in

Guanidination, the conversion of the amino group to a guanidine, is another important transformation. This can be achieved using various guanidinylating agents, such as N,N'-di-Boc-N''-triflylguanidine or by converting a thiourea intermediate. For example, thioureas can be treated with the Burgess reagent to yield the corresponding guanidines.

Table 3: Reagents for Thiourea and Guanidine Synthesis

| Transformation | Reagent(s) | Intermediate/Product |

|---|---|---|

| Thiourea Formation | Phenyl isothiocyanate | N-phenyl-N'-(6-chloro-3-(hydroxymethyl)pyridin-2-yl)thiourea |

| Thiourea Formation | 1. CS₂, Base2. Another Amine | Isothiocyanate intermediate, Unsymmetrical thiourea |

| Guanidination | N,N'-di-Boc-N''-triflylguanidine | Protected Guanidine derivative |

Reactions of the Hydroxyl Group

The primary hydroxyl group in the hydroxymethyl substituent at the C3 position is another key site for synthetic modification. It can undergo reactions typical of primary alcohols, such as esterification, etherification, and conversion to a good leaving group for nucleophilic substitution. However, its reactivity must be considered in the context of the potentially competitive nucleophilicity of the C2-amino group.

Esterification and Etherification Reactions

Esterification of the hydroxymethyl group can be accomplished using standard methods, such as reaction with an acid chloride or anhydride in the presence of a base, or through Fischer esterification with a carboxylic acid under acidic catalysis. For these reactions to be selective for the O-position, the more nucleophilic amino group must typically be protected beforehand, for example, as an amide or a Boc-carbamate as described in section 3.1.1. The synthesis of (R)-2-(amino-Boc)-N-benzyl-3-methoxypropionamide from an N-Boc protected serine derivative provides a clear precedent for the selective O-alkylation of a hydroxyl group in the presence of a protected amine. google.com

Etherification, such as O-alkylation, can be achieved via a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., NaH) to form an alkoxide, which then reacts with an alkyl halide. Again, prior protection of the amino group is essential to prevent competitive N-alkylation. The methoxylation of related 2-amino-6-chloropyridine (B103851) derivatives at the C6 position by displacing the chlorine with sodium methoxide (B1231860) demonstrates the utility of alkoxides as nucleophiles in this system. chemicalbook.comgoogle.com

Table 4: Selective O-Functionalization Strategies

| Step 1: N-Protection | Reagent for O-Functionalization | Product Type |

|---|---|---|

| Boc₂O | Acetyl Chloride, Pyridine | O-acetyl, N-Boc derivative |

| Acetic Anhydride | Benzyl Bromide, NaH | O-benzyl, N-acetyl derivative |

| Boc₂O | Dimethyl Sulfate, K₂CO₃ | O-methyl, N-Boc derivative |

Conversion to Halides and Other Leaving Groups for Subsequent Transformations

The hydroxyl group can be converted into a more effective leaving group to facilitate nucleophilic substitution reactions. A common transformation is the conversion of the alcohol to an alkyl halide. For instance, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield the corresponding 3-(chloromethyl) or 3-(bromomethyl) derivative. The resulting compound, 2-amino-3-(halomethyl)-6-chloropyridine, is a valuable intermediate, as the halogen can be readily displaced by a wide range of nucleophiles. The use of 2-chloro-5-chloromethylpyridine (an isomer of the target halide) as a starting material for the synthesis of insecticides like N-(6-chloro-3-picolyl)-methylamine underscores the industrial importance of this transformation. google.com

Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs), by reacting the alcohol with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine or triethylamine. rsc.org These sulfonate esters are excellent leaving groups. However, studies on pyridine methanols have shown that treatment with tosyl chloride can sometimes lead directly to the corresponding chloride instead of the tosylate. nih.gov This is attributed to the activation of the intermediate tosylate by the pyridine ring, making it highly susceptible to substitution by chloride ions present in the reaction mixture. nih.govnih.gov This provides a mild, indirect method for chlorination.

Table 5: Conversion of the Hydroxyl Group to a Leaving Group

| Reagent | Leaving Group | Product Name |

|---|---|---|

| Thionyl Chloride (SOCl₂) | -Cl | 2-Amino-6-chloro-3-(chloromethyl)pyridine |

| Phosphorus Tribromide (PBr₃) | -Br | 2-Amino-3-(bromomethyl)-6-chloropyridine |

| p-Toluenesulfonyl Chloride (TsCl), Pyridine | -OTs or -Cl | (2-Amino-6-chloropyridin-3-yl)methyl 4-toluenesulfonate or the corresponding chloride |

Reactivity of the Chlorine Substituent

The chlorine atom at the 6-position of the pyridine ring is a key site for synthetic transformations, primarily through nucleophilic displacement and cross-coupling reactions.

Nucleophilic Displacement Reactions for Diversification

The chlorine atom on the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of functional groups, leading to the diversification of the parent molecule. nih.govchemrxiv.org The amenability of chloro-substituted pyridines to displacement by various nucleophiles is a well-established strategy in heterocyclic chemistry. rsc.org

Common nucleophiles employed in these reactions include alkoxides, thiolates, and amines. For instance, reaction with sodium methoxide would be expected to yield the corresponding 6-methoxy derivative. Similarly, treatment with thiols can introduce sulfur-based functionalities. The efficiency of these displacement reactions is often influenced by the reaction conditions, including the nature of the solvent and the base used. rsc.org

| Nucleophile | Expected Product | Reaction Type |

| Alkoxides (e.g., RO⁻) | 6-Alkoxy-2-aminopyridin-3-yl)methanol | SNAr |

| Thiolates (e.g., RS⁻) | (2-Amino-6-(alkylthio)pyridin-3-yl)methanol | SNAr |

| Amines (e.g., R₂NH) | (2-Amino-6-(dialkylamino)pyridin-3-yl)methanol | SNAr |

This table presents expected outcomes based on general principles of nucleophilic aromatic substitution on chloropyridines.

Role as a Coupling Partner in Cross-Coupling Reactions

The chloro substituent also serves as a handle for various palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), and Sonogashira (using terminal alkynes) couplings are powerful methods for introducing aryl, heteroaryl, vinyl, and alkynyl groups at the 6-position. researchgate.netmdpi.com

For example, a Suzuki-Miyaura coupling of (2-Amino-6-chloropyridin-3-yl)methanol with an arylboronic acid in the presence of a palladium catalyst and a base would lead to the formation of a 6-aryl-2-aminopyridin-3-yl)methanol derivative. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the yield and scope of these transformations. researchgate.net

| Cross-Coupling Reaction | Coupling Partner | Resulting Bond |

| Suzuki-Miyaura | R-B(OH)₂ | C-C (Aryl, Heteroaryl, Vinyl) |

| Stille | R-Sn(Alkyl)₃ | C-C (Aryl, Heteroaryl, Vinyl) |

| Sonogashira | R-C≡CH | C-C (Alkynyl) |

| Buchwald-Hartwig | R₂NH | C-N |

| C-S Coupling | RSH | C-S |

This table outlines the potential of (2-Amino-6-chloropyridin-3-yl)methanol as a substrate in various palladium-catalyzed cross-coupling reactions.

Pyridine Ring Reactivity and Functionalization

The pyridine ring itself, influenced by its substituents, exhibits specific reactivity patterns, particularly in electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Potentials

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the activating amino group at the 2-position can facilitate such reactions. The directing effect of the existing substituents (amino, chloro, and hydroxymethyl) will determine the position of substitution. Electrophilic attack is generally directed to the positions ortho and para to the activating amino group. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com

Investigation of Rearrangement Pathways of Pyridinium (B92312) Intermediates

While specific studies on the rearrangement of pyridinium intermediates derived from (2-Amino-6-chloropyridin-3-yl)methanol are not extensively detailed in readily available literature, the formation of such intermediates is a key step in many reactions involving pyridines. For instance, in certain nucleophilic substitution reactions or during quaternization of the ring nitrogen, pyridinium salts are formed. These intermediates can potentially undergo rearrangements, though such pathways are often dependent on the specific reaction conditions and the nature of the substituents.

Elucidation of Plausible Reaction Mechanisms in Complex Transformations (e.g., Multi-component Reactions)

(2-Amino-6-chloropyridin-3-yl)methanol, with its multiple functional groups, has the potential to participate in multi-component reactions (MCRs). MCRs are one-pot processes where three or more reactants combine to form a single product that incorporates most of the atoms of the starting materials. nih.govbeilstein-journals.org The amino and hydroxymethyl groups of the molecule could potentially react with aldehydes, isocyanides, or other components in well-known MCRs like the Ugi or Passerini reactions. e-bookshelf.de

For example, in a hypothetical MCR, the amino group could react with an aldehyde to form an imine, which could then be attacked by a nucleophile, while the hydroxymethyl group could potentially be involved in subsequent cyclization steps. The elucidation of the precise mechanism in such complex transformations would require detailed kinetic and spectroscopic studies to identify key intermediates and transition states. The development of MCRs involving substituted pyridines is an active area of research for the efficient synthesis of complex heterocyclic scaffolds. nih.govresearchgate.net

Derivatization and Applications As a Synthetic Building Block

Construction of Fused Heterocyclic Systems

The inherent reactivity of the 2-aminopyridine (B139424) scaffold within (2-amino-6-chloropyridin-3-yl)methanol is leveraged for the synthesis of various bicyclic and polycyclic heterocyclic compounds. These fused systems are of significant interest in medicinal chemistry and materials science.

The imidazo[1,2-a]pyridine (B132010) core is a privileged structure found in numerous biologically active compounds. researchgate.net The synthesis of this scaffold can be readily achieved starting from 2-aminopyridine derivatives. The general strategy involves the reaction of the 2-amino group with a suitable two-carbon synthon, typically an α-haloketone or a related species, which leads to an initial N-alkylation followed by an intramolecular cyclization and dehydration to form the fused five-membered imidazole (B134444) ring. nih.gov

In the context of (2-amino-6-chloropyridin-3-yl)methanol, the 2-amino group reacts with various carbonyl compounds to yield the corresponding imidazo[1,2-a]pyridine derivatives. Modern synthetic methods for this transformation are diverse and include:

Copper-catalyzed aerobic oxidative coupling with ketoxime acetates. organic-chemistry.org

Three-component reactions involving aldehydes and isocyanides, known as the Groebke-Blackburn-Bienayme (GBB-3CR) reaction. nih.gov

Condensation with β-keto esters or 1,3-diones mediated by reagents like carbon tetrabromide under metal-free conditions. organic-chemistry.org

These methods provide access to a library of substituted imidazo[1,2-a]pyridines, where the substituents on the final molecule can be modulated by the choice of the carbonyl coupling partner. researchgate.netnih.gov

The pyridyl moiety derived from (2-amino-6-chloropyridin-3-yl)methanol can be incorporated into more complex fused heterocyclic systems like triazolothiadiazines and triazolothiadiazoles. These ring systems are known to possess a range of biological activities. niscpr.res.innih.gov

A key intermediate for these syntheses is 4-amino-5-(6-chloropyridin-3-yl methyl)-4H-1,2,4-triazole-3-thiol, which can be prepared from precursors derived from the starting material. niscpr.res.in This triazole intermediate serves as a platform for constructing the fused thiadiazine or thiadiazole rings.

Triazolothiadiazines : The reaction of the triazole intermediate with various 4-substituted phenacyl bromides in the presence of a base leads to the formation of 3-(6-chloropyridin-3-yl methyl)-6-(4-substituted-phenyl)-7H-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines. niscpr.res.in The formation of the fused ring is confirmed by the absence of signals for the -NH/SH and -NH2 protons of the starting triazole in ¹H NMR spectra. niscpr.res.in

Triazolothiadiazoles : Alternatively, condensation of the triazole intermediate with aromatic carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride yields 3-(6-chloropyridin-3-yl-methyl)-6-(4-substituted-phenyl)- organic-chemistry.orgniscpr.res.innih.govtriazolo[3,4-b] organic-chemistry.orgniscpr.res.inresearchgate.netthiadiazoles. niscpr.res.inresearchgate.net

The table below summarizes examples of these fused heterocycles synthesized from the key triazole intermediate. niscpr.res.in

| Compound Type | R-Group on Phenyl Ring | Molecular Formula |

| Triazolothiadiazine | -H | C₁₆H₁₃ClN₄S |

| Triazolothiadiazine | -Cl | C₁₆H₁₂Cl₂N₄S |

| Triazolothiadiazine | -F | C₁₆H₁₂ClFN₄S |

| Triazolothiadiazole | -H | C₁₅H₁₁ClN₄S |

| Triazolothiadiazole | -Cl | C₁₅H₁₀Cl₂N₄S |

| Triazolothiadiazole | -F | C₁₅H₁₀ClFN₄S |

Synthesis of Diverse Pyridine-Based Organic Molecules

Beyond fused systems, the functional groups of (2-amino-6-chloropyridin-3-yl)methanol allow for its derivatization into a variety of acyclic and monocyclic pyridine-based compounds, which are valuable as intermediates or as components of chemical libraries for screening purposes.

The amino group at the C2 position of the pyridine (B92270) ring is a nucleophilic site that can readily undergo acylation reactions to form amides. This reaction is a cornerstone of organic synthesis for creating stable C-N bonds.

The synthesis of N-(pyridin-2-yl)-benzamides can be achieved by reacting the 2-aminopyridine moiety with carboxylic acids or their activated derivatives (e.g., acyl chlorides, esters). mdpi.com For instance, the condensation of a related compound, 3-amino-2-chloropyridine, with ethyl 2-aminobenzoate (B8764639) has been reported to yield 2-amino-N-(2-chloropyridin-3-yl)benzamide. iucr.orgiucr.org This transformation highlights the utility of the amino group in forming amide linkages. The reaction typically requires coupling agents or conversion of the carboxylic acid to a more reactive species.

The primary alcohol functional group at the C3 position (as a hydroxymethyl group) is another key site for derivatization.

Pyridyl Esters : The hydroxyl group can be converted into an ester through reaction with carboxylic acids, acyl chlorides, or acid anhydrides. The preparation of 2-pyridyl esters of N-acyl-amino-acids, for example, can be accomplished using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent. rsc.org A general and efficient method for the esterification of amino acids involves using methanol (B129727) in the presence of trimethylchlorosilane, which could be adapted for the esterification of the hydroxymethyl group on the pyridine ring. nih.gov

Pyridyl Ketones : While direct synthesis of ketones from (2-amino-6-chloropyridin-3-yl)methanol is less commonly reported, standard organic transformations can be applied. A plausible route involves the oxidation of the primary alcohol to the corresponding aldehyde, followed by the addition of an organometallic reagent (e.g., a Grignard or organolithium reagent) and subsequent oxidation of the resulting secondary alcohol to the desired ketone.

The 2-amino group is a versatile handle for the synthesis of guanidines and thioureas, which are important functional groups in medicinal chemistry and are frequently incorporated into chemical libraries for drug discovery. psu.edunih.gov

Guanidines : The conversion of the 2-aminopyridine moiety to a 2-guanidinopyridine can be achieved through reaction with a guanylating agent. nih.gov A common method involves the use of N,N′-di-Boc-S-methylisothiourea in the presence of a promoter like mercury(II) chloride. nih.gov This installs a protected guanidinyl group, which can be deprotected under acidic conditions.

Thioureas : Thioureas are readily prepared from the reaction of the primary amino group with an isothiocyanate. dergipark.org.tr This addition reaction is typically high-yielding and proceeds under mild conditions. Alternatively, thioureas can be synthesized by reacting the amine with carbon disulfide to form an intermediate dithiocarbamate (B8719985) salt, which is then treated with a desulfurizing agent. nih.gov

The table below outlines the general transformations for synthesizing these derivatives.

| Starting Functional Group | Reagent Class | Product Functional Group |

| 2-Amino | Isothiocyanate (R-NCS) | Thiourea (B124793) |

| 2-Amino | Guanylating Agent | Guanidine |

| 3-Hydroxymethyl | Carboxylic Acid (R-COOH) | Ester |

| 2-Amino | Acyl Chloride (R-COCl) | Amide |

Synthesis of Pyridinemethanol Derivatives with Modified Substitution Patterns

The functional groups of (2-Amino-6-chloropyridin-3-yl)methanol—the amino, chloro, and hydroxymethyl moieties—serve as handles for extensive derivatization, enabling the synthesis of a variety of pyridine derivatives with modified substitution patterns. Each of these sites can undergo characteristic chemical transformations to introduce new functionalities and alter the electronic and steric properties of the parent molecule.

The chlorine atom at the 6-position is susceptible to nucleophilic substitution reactions, a common strategy for modifying chloropyridines. For instance, in a process involving the closely related compound 2-amino-6-chloro-3-nitropyridine, the chloro group is displaced by a methoxy (B1213986) group using sodium methoxide (B1231860) in methanol. google.com This type of reaction demonstrates a viable pathway for introducing alkoxy, aryloxy, or other nucleophilic groups at this position.

The amino group at the 2-position can be acylated, alkylated, or used in condensation reactions to form Schiff bases or heterocyclic rings. The hydroxymethyl group at the 3-position can be oxidized to an aldehyde or a carboxylic acid, or it can be esterified or etherified to introduce a vast array of side chains. These transformations are fundamental in synthetic organic chemistry for building molecular complexity. researchgate.net

The following table details a representative reaction on an analogous scaffold, illustrating the substitution of the chloro group, a key modification pathway for this class of compounds.

| Starting Material (Analog) | Reagents | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 2-Amino-6-chloro-3-nitropyridine | Sodium methoxide (NaOCH3), Methanol (CH3OH) | 2-Amino-6-methoxy-3-nitropyridine | Nucleophilic Aromatic Substitution | google.com |

Utilization in Scaffold Diversity Generation for Combinatorial Chemistry

In combinatorial chemistry, a molecular scaffold is a core structure upon which a variety of substituents are attached to rapidly generate a large collection, or "library," of related compounds. ijpsr.com The goal is to create structural diversity to explore chemical space efficiently, often in the context of drug discovery and materials science. nih.gov

(2-Amino-6-chloropyridin-3-yl)methanol is an excellent candidate for a scaffold in diversity-oriented synthesis. Its trifunctional nature provides three distinct points for modification, often referred to as "vectors of diversity."

R¹ at the Amino Group: The amino group can be functionalized with a wide range of building blocks, such as carboxylic acids (to form amides), sulfonyl chlorides (to form sulfonamides), or aldehydes/ketones (via reductive amination).

R² at the Chloro Group: The chloro group can be replaced through nucleophilic substitution reactions, including Suzuki or Stille cross-coupling reactions, to introduce various aryl, heteroaryl, or alkyl groups.

R³ at the Methanol Group: The hydroxyl function can be converted into ethers or esters by reacting with a diverse set of alcohols or carboxylic acids.

This multi-directional approach allows for the systematic and combinatorial attachment of different chemical moieties at each position, leading to the exponential generation of a large library of unique molecules from a single core structure. The properties of the resulting compounds can be finely tuned by varying the nature of the R¹, R², and R³ groups.

The table below illustrates the potential of (2-Amino-6-chloropyridin-3-yl)methanol as a scaffold for generating chemical diversity.

| Scaffold Core | Vector 1 (R¹) | Vector 2 (R²) | Vector 3 (R³) |

|---|---|---|---|

| (2-Amino-6-chloropyridin-3-yl)methanol | Amide/Sulfonamide formation at NH2 | Cross-coupling at Cl | Ester/Ether formation at CH2OH |

| (e.g., -CO-Aryl) | (e.g., -Aryl) | (e.g., -O-CO-Alkyl) | |

| (e.g., -SO2-Alkyl) | (e.g., -Heteroaryl) | (e.g., -O-Aryl) |

Contributions to Specialty Chemical and Materials Science Development

Building blocks like (2-Amino-6-chloropyridin-3-yl)methanol are crucial for the development of specialty chemicals, which are valued for their performance or function rather than their composition. The derivatives of this compound have potential applications in various sectors.

In the field of colorants, substituted diaminopyridines, which can be synthesized from chloropyridine precursors, are used as intermediates in oxidation hair dye compositions. google.com This suggests that derivatives of (2-Amino-6-chloropyridin-3-yl)methanol could serve as precursors for novel dyes and pigments.

Furthermore, the compound serves as a versatile intermediate in the synthesis of more complex molecules, including potential pharmaceutical ingredients. lookchem.com The pyridine scaffold is a common feature in many biologically active compounds, and the specific substitution pattern of this molecule makes it a valuable starting point for creating targeted therapeutic agents.

While direct applications in materials science are not widely documented, the trifunctional nature of the molecule allows for its potential incorporation into polymers or functional materials. The hydroxyl and amino groups could be used to create polyester (B1180765) or polyamide chains, while the chloro-substituent could serve as a site for post-polymerization modification, allowing for the tuning of material properties.

Advanced Spectroscopic and Computational Characterization Methodologies

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental to elucidating the precise chemical structure and bonding characteristics of "(2-Amino-6-chloropyridin-3-yl)methanol".

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of "(2-Amino-6-chloropyridin-3-yl)methanol" by providing information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

¹H NMR Spectroscopy: While a complete, publicly available, and assigned spectrum for "(2-Amino-6-chloropyridin-3-yl)methanol" is not fully detailed in the literature, patent documents provide partial experimental data. One record specifies peaks in a DMSO-d₆ solvent at δ 6.20 (doublet) and δ 7.50 (doublet). This suggests the presence of two distinct aromatic protons on the pyridine (B92270) ring that are coupled to each other.

Based on the structure, the following proton signals are expected:

Pyridine Ring Protons: Two aromatic protons, H-4 and H-5, would appear as doublets due to coupling with each other. The electron-donating amino group and electron-withdrawing chloro and hydroxymethyl groups would influence their chemical shifts.

Methylene (B1212753) Protons (-CH₂OH): The two protons of the methanol (B129727) group would likely appear as a singlet, or a doublet if coupled to the hydroxyl proton. Its chemical shift would be in the range typical for benzylic alcohols.

Hydroxyl Proton (-OH): A broad singlet whose chemical shift is dependent on concentration and solvent.

Amino Protons (-NH₂): A broad singlet for the two protons of the amino group.

For comparison, the related compound 2-amino-6-chloropyridine (B103851) shows aromatic protons in characteristic positions that help in assigning the signals for the title compound.

¹³C NMR Spectroscopy: No specific experimental ¹³C NMR data for "(2-Amino-6-chloropyridin-3-yl)methanol" has been reported in peer-reviewed literature. However, the expected spectrum would contain six distinct signals corresponding to the five carbons of the pyridine ring and the one carbon of the hydroxymethyl group. The chemical shifts would be influenced by the attached functional groups:

The carbon atom bonded to the chlorine (C-6) would be significantly affected.

The carbon atom bonded to the amino group (C-2) would also show a characteristic shift.

The carbons of the pyridine ring (C-3, C-4, C-5) and the methylene carbon (-CH₂OH) would resonate at predictable frequencies based on established data for substituted pyridines.

Table 1: Predicted NMR Data for (2-Amino-6-chloropyridin-3-yl)methanol

| Nucleus | Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | -NH₂ | Broad singlet | s |

| Ring H (H-4/H-5) | ~6.0 - 7.8 | d | |

| Ring H (H-5/H-4) | ~6.0 - 7.8 | d | |

| -CH₂OH | ~4.5 | s | |

| -OH | Variable, broad | s | |

| ¹³C | C-2 | ~158-162 | - |

| C-3 | ~120-125 | - | |

| C-4 | ~138-142 | - | |

| C-5 | ~110-115 | - | |

| C-6 | ~150-154 | - | |

| -CH₂OH | ~60-65 | - |

The key vibrational modes expected for (2-Amino-6-chloropyridin-3-yl)methanol include:

O-H Stretching: A broad band in the IR spectrum, typically around 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

N-H Stretching: Symmetric and asymmetric stretching vibrations of the primary amine group (-NH₂) are expected in the 3300-3500 cm⁻¹ region. core.ac.uk

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. core.ac.uk The methylene (-CH₂) group will have symmetric and asymmetric stretches below 3000 cm⁻¹.

C=C and C=N Stretching: Vibrations of the pyridine ring are expected in the 1400-1650 cm⁻¹ region. core.ac.uk

N-H Bending: The scissoring motion of the -NH₂ group gives rise to a band around 1600-1650 cm⁻¹. core.ac.uk

C-O Stretching: The stretching vibration of the C-O bond in the primary alcohol is expected in the 1000-1050 cm⁻¹ range.

C-Cl Stretching: The C-Cl bond vibration is typically observed in the fingerprint region, usually between 600-800 cm⁻¹.

Studies on the analogue 2-amino-6-chloropyridine have utilized both experimental and DFT calculations to assign these vibrational modes with high accuracy. core.ac.ukiiste.org

Table 2: Key Expected Vibrational Frequencies for (2-Amino-6-chloropyridin-3-yl)methanol

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| O-H Stretch | -OH | 3200 - 3600 (broad) | IR |

| N-H Asymmetric & Symmetric Stretch | -NH₂ | 3300 - 3500 | IR, Raman |

| Aromatic C-H Stretch | Pyridine Ring | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | -CH₂- | 2850 - 2960 | IR, Raman |

| N-H Bend | -NH₂ | 1600 - 1650 | IR |

| C=C, C=N Ring Stretch | Pyridine Ring | 1400 - 1650 | IR, Raman |

| C-O Stretch | -CH₂OH | 1000 - 1050 | IR |

| C-Cl Stretch | -Cl | 600 - 800 | IR, Raman |

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the ionized molecule. The molecular weight of (2-Amino-6-chloropyridin-3-yl)methanol (C₆H₇ClN₂O) is 158.59 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 158 (for ³⁵Cl) and 160 (for ³⁷Cl) with an approximate 3:1 intensity ratio, which is characteristic of a monochlorinated compound.

Key fragmentation pathways for substituted pyridines often involve the loss of substituents or cleavage of the ring. For (2-Amino-6-chloropyridin-3-yl)methanol, likely fragmentation would include:

Loss of a hydroxyl radical (·OH): [M - 17]⁺

Loss of water (H₂O): [M - 18]⁺

Loss of the hydroxymethyl group (·CH₂OH): [M - 31]⁺

Loss of chlorine radical (·Cl): [M - 35]⁺

Cleavage of the pyridine ring: Leading to smaller charged fragments.

The fragmentation of the pyridine ring itself can be complex, but a primary fragmentation is often the loss of HCN (m/z 27) from the pyridinium (B92312) cation.

X-ray diffraction (XRD) on a single crystal provides unequivocal proof of structure, yielding precise bond lengths, bond angles, and details about the three-dimensional packing of molecules in the solid state.

While no crystal structure has been published for (2-Amino-6-chloropyridin-3-yl)methanol itself, a related structure, 2-aminopyridinium 6-chloronicotinate, has been analyzed. nih.gov This salt crystallizes in the monoclinic space group P2₁/c. nih.gov In its structure, the aminopyridinium cation and the chloronicotinate anion are linked by N—H···O hydrogen bonds, forming a characteristic R₂²(8) ring motif. nih.gov The crystal packing is further stabilized by π–π stacking interactions. nih.gov

For (2-Amino-6-chloropyridin-3-yl)methanol, it is highly probable that intermolecular hydrogen bonding would be a dominant feature in its crystal packing. The amino (-NH₂) and hydroxyl (-OH) groups can both act as hydrogen bond donors, while the pyridine nitrogen and the oxygen and nitrogen atoms can act as acceptors. This would likely lead to the formation of extensive hydrogen-bonded networks, such as chains or sheets, in the solid state.

Quantum Chemical and Theoretical Investigations

Theoretical chemistry provides powerful tools for understanding the electronic structure and properties of molecules, complementing experimental findings.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure, geometry, and spectroscopic properties of molecules. Studies on related molecules like 2-amino-5-chloropyridine (B124133) and 2-amino-6-chloropyridine have successfully employed DFT, often using the B3LYP functional with basis sets like 6-311++G(d,p), to achieve excellent agreement with experimental data. core.ac.ukiiste.orgmahendrapublications.com

Molecular Geometry: DFT calculations can predict the optimized molecular geometry, providing bond lengths and angles that are expected to be in close agreement with experimental values from XRD.

Vibrational Frequencies: A key application of DFT is the calculation of harmonic vibrational frequencies. These theoretical frequencies, when appropriately scaled, can be used to assign the bands observed in experimental IR and Raman spectra with high confidence. core.ac.ukiiste.org

Electronic Properties: DFT is also used to analyze the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron. For aminopyridines, the HOMO is typically localized on the electron-rich amino group and the pyridine ring.

LUMO: Represents the ability of a molecule to accept an electron. The LUMO is generally distributed over the pyridine ring, particularly on the carbon atoms bearing electron-withdrawing groups.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more polarizable and more reactive. For 2-amino-5-chloropyridine, the calculated HOMO-LUMO gap is around 4.9 eV. mahendrapublications.com A similar value would be expected for the title compound.

These computational investigations provide deep insights into the molecule's stability, reactivity, and spectroscopic behavior, serving as a powerful predictive and interpretative tool.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of a molecule. bohrium.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. researchgate.net Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilicity. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating high chemical reactivity and low kinetic stability. researchgate.net For (2-Amino-6-chloropyridin-3-yl)methanol, the distribution of these orbitals is influenced by its substituents. The electron-donating amino group (-NH2) and hydroxymethyl group (-CH2OH) are expected to raise the energy of the HOMO, while the electron-withdrawing chloro group (-Cl) and the pyridine ring's nitrogen atom tend to lower the energy of the LUMO.

Computational studies using Density Functional Theory (DFT) can precisely calculate the energies of these orbitals and map their electron density distributions. researchgate.net Such an analysis for (2-Amino-6-chloropyridin-3-yl)methanol would likely show the HOMO localized primarily on the amino group and the pyridine ring, which are the most electron-rich areas. The LUMO would likely be distributed over the pyridine ring, particularly near the electron-withdrawing chlorine atom. This information is invaluable for predicting how the molecule will interact with other reagents. semanticscholar.org

Table 1: Predicted FMO Properties and Reactivity Descriptors for (2-Amino-6-chloropyridin-3-yl)methanol This table is illustrative, based on theoretical principles. Actual values require specific DFT calculations.

| Parameter | Predicted Value/Description | Significance for Reactivity |

| EHOMO | Relatively High | Indicates strong electron-donating (nucleophilic) character. |

| ELUMO | Relatively Low | Indicates susceptibility to nucleophilic attack (electrophilic character). |

| HOMO-LUMO Gap (ΔE) | Moderate to Small | Suggests the molecule is likely to be chemically reactive. |

| Ionization Potential (I) | Related to EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | Related to ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | Proportional to ΔE | A smaller gap implies a "softer," more reactive molecule. |

| Electronegativity (χ) | Average of EHOMO & ELUMO | Measures the molecule's ability to attract electrons. |

Molecular Electrostatic Potential (MESP) Mapping for Charge Distribution and Interaction Sites

Molecular Electrostatic Potential (MESP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. chemrxiv.org The MESP map is generated by calculating the electrostatic potential on the molecule's electron density surface. researchgate.net

On a typical MESP map, regions of negative potential (usually colored red or yellow) indicate an excess of electrons and are prone to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. Green areas represent neutral potential. researchgate.net

For (2-Amino-6-chloropyridin-3-yl)methanol, an MESP analysis would be expected to reveal:

Negative Potential: Concentrated around the nitrogen atom of the pyridine ring, the oxygen atom of the hydroxymethyl group, and the chlorine atom due to their lone pairs of electrons. These sites are potential hydrogen bond acceptors.

Positive Potential: Located around the hydrogen atoms of the amino group and the hydroxyl group. These sites are key hydrogen bond donors.

This visual information is crucial for predicting how the molecule will interact with other molecules, including solvents, receptors, or other reactants, and is particularly useful in understanding noncovalent interactions. nih.gov

Noncovalent Interaction (NCI) Analysis for Intermolecular Forces

Noncovalent interactions (NCIs) are critical in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. mdpi.com NCI analysis is a computational method that allows for the identification and visualization of these weak interactions, such as hydrogen bonds, van der Waals forces, and halogen bonds. jussieu.frresearchgate.net

The method is based on the electron density and its derivatives, particularly the reduced density gradient (RDG). jussieu.fr By plotting the RDG against the electron density, different types of interactions can be distinguished. jussieu.fr These interactions are then visualized as surfaces in 3D space, color-coded to indicate their nature and strength:

Blue surfaces typically indicate strong, attractive interactions like hydrogen bonds.

Green surfaces represent weaker van der Waals interactions.

Red surfaces signify repulsive steric clashes.

In a computational study of (2-Amino-6-chloropyridin-3-yl)methanol, NCI analysis would be instrumental in elucidating the forces that govern its self-assembly. It would likely identify key hydrogen bonds involving the amino and hydroxyl groups (as donors) and the pyridine nitrogen and hydroxyl oxygen (as acceptors). Furthermore, it could reveal π-π stacking interactions between pyridine rings and potential halogen bonds involving the chlorine atom, which are crucial for the formation of stable crystal structures. nih.gov

Prediction of Molecular Conformations and Dynamics

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional shape or conformation. (2-Amino-6-chloropyridin-3-yl)methanol possesses rotational freedom around the C-C bond connecting the hydroxymethyl group to the pyridine ring and the C-N bond of the amino group.

Computational methods can be used to explore the potential energy surface of the molecule to identify stable conformers (low-energy states) and the energy barriers between them. researchgate.net Techniques such as conformational analysis and molecular dynamics (MD) simulations can predict the most likely shapes the molecule will adopt. Conformational analysis involves systematically rotating flexible bonds and calculating the energy of each resulting structure to find the most stable arrangements.

MD simulations provide a more dynamic picture, simulating the movement of atoms over time by solving Newton's equations of motion. bohrium.com This allows for the exploration of conformational changes and provides insights into the molecule's flexibility and how it might adapt its shape when interacting with a biological target or forming a crystal.

Simulation of Reaction Pathways and Transition States

Understanding the mechanism of a chemical reaction involves identifying the pathway from reactants to products, including any intermediate structures and the high-energy transition states that connect them. matlantis.com Computational chemistry allows for the simulation of these reaction pathways, providing detailed mechanistic insights that are often difficult to obtain experimentally. researchgate.net

Methods like Density Functional Theory (DFT) can be used to calculate the energies of reactants, products, intermediates, and transition states. rsc.org By locating the transition state structure (a first-order saddle point on the potential energy surface), the activation energy for a reaction can be determined, which is crucial for predicting reaction rates. matlantis.com For (2-Amino-6-chloropyridin-3-yl)methanol, one could simulate various reactions, such as the oxidation of the alcohol, electrophilic substitution on the pyridine ring, or nucleophilic displacement of the chlorine atom, to predict the most favorable reaction pathways under different conditions.

Computational Studies on Supramolecular Assembly Formation

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by noncovalent interactions. mdpi.com The self-assembly of (2-Amino-6-chloropyridin-3-yl)methanol into larger, ordered structures like crystals is governed by a complex interplay of hydrogen bonds, π-π stacking, and other weak forces.

Computational studies, particularly DFT calculations combined with NCI analysis, can be used to model and understand the formation of these supramolecular assemblies. mdpi.comresearchgate.net Researchers can investigate the formation of dimers, trimers, and larger clusters to identify the most stable arrangements and the specific interactions that stabilize them. By calculating the interaction energies of different molecular pairings, it is possible to predict the most likely hydrogen-bonding patterns and crystal packing motifs, which provides a direct link between the structure of a single molecule and the properties of the bulk material. nih.gov

Molecular Modeling for Structural Insight and Reactivity Prediction

Molecular modeling serves as an overarching approach that integrates various computational techniques to provide a comprehensive understanding of a molecule's structure and reactivity. scirp.org For (2-Amino-6-chloropyridin-3-yl)methanol, molecular modeling combines quantum mechanical calculations (like DFT) with the analyses described above (FMO, MESP, NCI) to build a complete picture of its chemical behavior.

By optimizing the molecule's geometry, chemists can obtain precise bond lengths and angles. researchgate.net FMO and MESP analyses then provide insights into the electronic properties and reactive sites. researchgate.net NCI analysis clarifies how individual molecules interact to form larger structures. Together, these methods allow for the rational prediction of properties and reactivity, guiding experimental work in areas such as crystal engineering, drug design, and materials science. researchgate.net

Table 2: Summary of Computational Methodologies and Their Applications to (2-Amino-6-chloropyridin-3-yl)methanol

| Computational Method | Primary Application | Predicted Insights for (2-Amino-6-chloropyridin-3-yl)methanol |

| FMO Analysis | Reactivity Prediction | Identifies nucleophilic (amino group, ring) and electrophilic sites; predicts chemical reactivity based on HOMO-LUMO gap. |

| MESP Mapping | Charge Distribution | Visualizes electron-rich (N, O, Cl atoms) and electron-poor (NH, OH protons) regions, predicting sites for intermolecular interactions. |

| NCI Analysis | Intermolecular Forces | Details the specific hydrogen bonds, van der Waals forces, and potential halogen bonds that direct supramolecular assembly. |

| Conformational Analysis | Molecular Shape | Determines the most stable 3D structures and the flexibility of the hydroxymethyl and amino side chains. |

| Reaction Pathway Simulation | Mechanistic Insight | Elucidates mechanisms and activation energies for potential chemical transformations of the molecule. |

| Supramolecular Modeling | Crystal Engineering | Predicts how individual molecules will self-assemble into crystalline solids based on intermolecular interaction energies. |

Future Research Directions and Emerging Trends

Development of Novel and More Efficient Synthesis Routes for the Compound

Future research will likely focus on developing more sustainable and efficient methods for the synthesis of (2-Amino-6-chloropyridin-3-yl)methanol and its derivatives. nih.govcmu.edu Current synthetic approaches often rely on traditional multi-step procedures which may involve harsh reaction conditions and generate significant waste. The development of novel synthetic strategies is crucial for improving the accessibility of this important chemical scaffold.

Key areas of future investigation in the synthesis of this compound and related aminopyridines include:

Green Chemistry Approaches: The use of environmentally benign solvents, such as water or deep eutectic solvents, and the development of solvent-free reaction conditions are gaining prominence in the synthesis of pyridine (B92270) derivatives. nih.govcmu.edunih.govaltretamine.com Microwave-assisted and ultrasound-assisted syntheses are also being explored to reduce reaction times and energy consumption. cmu.edualtretamine.com

Catalytic Methods: There is a growing interest in the development of novel catalysts to improve the efficiency and selectivity of pyridine synthesis. This includes the exploration of biocatalysts and nanomagnetic catalysts. cmu.edu For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been effectively used for the synthesis of aminopyridines. nih.gov

One-Pot Multicomponent Reactions (MCRs): MCRs offer a powerful tool for the rapid and efficient construction of complex molecules like substituted pyridines from simple starting materials in a single step. scirp.org These reactions are highly atom-economical and can generate a diverse range of derivatives for screening purposes.

| Synthesis Approach | Potential Advantages | Relevant Research Areas |

| Green Chemistry | Reduced environmental impact, lower cost, increased safety | Use of green solvents, solvent-free synthesis, microwave and ultrasound assistance nih.govcmu.edunih.govaltretamine.com |

| Catalytic Methods | Higher efficiency, improved selectivity, milder reaction conditions | Biocatalysis, nanocatalysis, transition metal catalysis (e.g., Palladium) cmu.edunih.gov |

| Multicomponent Reactions | High atom economy, operational simplicity, rapid access to molecular diversity | Development of novel MCRs for pyridine synthesis scirp.org |

Exploration of Undiscovered Reactivity Patterns and Functional Group Interconversions

The unique arrangement of amino, chloro, and methanol (B129727) functionalities on the pyridine ring of (2-Amino-6-chloropyridin-3-yl)methanol suggests a rich and largely unexplored reactivity profile. Future research is expected to delve into uncovering novel transformations and functional group interconversions of this molecule.

Promising areas for investigation include:

C-H Functionalization: Direct C-H activation has emerged as a powerful tool for the late-stage functionalization of heterocyclic compounds, offering a more atom- and step-economical approach compared to traditional cross-coupling methods. google.comdntb.gov.uanih.gov Research into the selective C-H functionalization of the pyridine ring of (2-Amino-6-chloropyridin-3-yl)methanol could lead to the synthesis of novel derivatives with diverse substitution patterns.

Photoredox Catalysis: The use of visible light-driven photoredox catalysis has revolutionized organic synthesis by enabling the formation of radical intermediates under mild conditions. researchgate.netyoutube.comed.ac.ukresearchgate.netnih.gov Exploring the photochemical reactivity of (2-Amino-6-chloropyridin-3-yl)methanol could unlock new reaction pathways and provide access to previously unattainable molecular architectures.

Functional Group Interconversions: The amino, chloro, and methanol groups offer multiple sites for further chemical modification. Future studies will likely explore the selective transformation of these groups to introduce new functionalities and build more complex molecular scaffolds. For example, the chloro group can be displaced through nucleophilic aromatic substitution reactions, while the amino group can be acylated or alkylated, and the methanol group can be oxidized or converted to other functional groups.

Expansion of Synthetic Applications in Underexplored Chemical Spaces

While aminopyridine scaffolds are well-represented in medicinal chemistry, particularly as kinase inhibitors, the specific applications of (2-Amino-6-chloropyridin-3-yl)methanol are not yet extensively documented. altretamine.comresearchgate.netresearchgate.net Future research will aim to expand the utility of this compound and its derivatives into underexplored areas of chemical science.

Potential underexplored applications include:

Materials Science: The pyridine nitrogen and the amino group can act as ligands for metal coordination, suggesting that derivatives of (2-Amino-6-chloropyridin-3-yl)methanol could be used to construct novel organometallic complexes and coordination polymers with interesting electronic, magnetic, or catalytic properties. researchgate.netnih.govgoogle.com

Agrochemicals: The pyridine ring is a common motif in many agrochemicals. The unique substitution pattern of (2-Amino-6-chloropyrin-3-yl)methanol could lead to the discovery of new herbicides, fungicides, or insecticides.

Catalysis: Aminopyridine derivatives can serve as ligands in transition metal catalysis. researchgate.net The steric and electronic properties of (2-Amino-6-chloropyridin-3-yl)methanol could be tuned through derivatization to create new ligands for a variety of catalytic transformations.

Integration of Advanced Computational Methodologies for Predictive Synthesis and Material Design

The integration of computational chemistry with experimental work is becoming increasingly important for accelerating the discovery and development of new molecules and materials. Advanced computational methodologies will play a crucial role in guiding future research on (2-Amino-6-chloropyridin-3-yl)methanol.

Key computational approaches for future research include:

Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of (2-Amino-6-chloropyridin-3-yl)methanol and its derivatives. researchgate.net These studies can help to predict the most likely sites for electrophilic and nucleophilic attack, understand reaction mechanisms, and rationalize experimental observations.

Machine Learning (ML) in Synthesis Planning: Machine learning algorithms are being developed to predict the outcomes of chemical reactions and to assist in the design of synthetic routes. These tools could be used to identify optimal reaction conditions for the synthesis of (2-Amino-6-chloropyridin-3-yl)methanol and to propose novel synthetic pathways to its derivatives.

In Silico Screening and Material Design: Computational methods can be used to predict the properties of virtual libraries of compounds derived from (2-Amino-6-chloropyridin-3-yl)methanol. This in silico screening can help to identify promising candidates for specific applications, such as new pharmaceuticals or functional materials, thereby prioritizing experimental efforts. High-throughput virtual screening, for example, can be employed to assess the potential of derivatives as kinase inhibitors or for other biological targets.

| Computational Method | Application in (2-Amino-6-chloropyridin-3-yl)methanol Research | Potential Impact |

| Density Functional Theory (DFT) | Prediction of reactivity, elucidation of reaction mechanisms, interpretation of spectroscopic data. researchgate.net | Rational design of experiments, deeper understanding of chemical behavior. |

| Machine Learning (ML) | Retrosynthetic analysis, prediction of reaction outcomes, optimization of reaction conditions. | Accelerated discovery of new synthetic routes, increased efficiency in the laboratory. |

| In Silico Screening | Virtual screening of derivative libraries for biological activity or material properties. | Prioritization of synthetic targets, focused and more efficient drug and materials discovery. |

Q & A

Q. Table 1. Synthesis Variables and Outcomes

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DMSO/DMF | 70–85% |

| Temp (°C) | 80–120 | Maximizes rate |

| Catalyst | Pd/C | Reduces byproducts |

Basic: What spectroscopic techniques are critical for characterizing (2-Amino-6-chloropyridin-3-yl)methanol?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns and amine/methanol groups. Compare chemical shifts with analogs (e.g., 6-methylpyridin-3-yl derivatives) .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]) and fragmentation patterns.

- IR Spectroscopy : Detect O–H (3200–3600 cm) and N–H (3300–3500 cm) stretches .

Advanced: How can contradictions between spectroscopic and crystallographic data be resolved?

Methodological Answer:

- Cross-Validation : Compare X-ray crystallographic bond lengths/angles (e.g., C–Cl, C–N) with DFT-calculated geometries .

- Error Analysis : Assess systematic errors in crystallography (e.g., thermal motion in SHELXL refinements) .

- Statistical Tools : Apply R-factors and goodness-of-fit metrics to evaluate data consistency .

Example : Discrepancies in amine group orientation may arise from dynamic effects in solution (NMR) vs. static crystal packing (X-ray) .

Advanced: What computational strategies predict the reactivity of (2-Amino-6-chloropyridin-3-yl)methanol?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model electrophilic aromatic substitution (e.g., chloro vs. amino group directing effects) .

- Database Mining : Leverage Reaxys or Pistachio databases to identify analogous reactions (e.g., halogenation or oxidation trends) .

- MD Simulations : Study solvation effects on methanol group reactivity .

Advanced: How is X-ray crystallography applied to determine the structure of this compound?

Methodological Answer:

Q. Table 2. Crystallographic Data from Analogous Compounds

| Compound | Space Group | R-factor | Reference |

|---|---|---|---|

| (6-Chloro-4-methoxypyridin-3-yl)methanol | P2/c | 0.042 | |

| [3-(2-Chloropyrimidin-4-yl)phenyl]methanol | P-1 | 0.056 |

Advanced: How do substituents (e.g., Cl, F, CH3_33) influence the compound’s electronic and steric properties?

Methodological Answer:

- Electronic Effects : Chloro groups increase electron-withdrawing character, altering reactivity in nucleophilic substitutions. Compare with fluoro analogs (higher electronegativity) .

- Steric Effects : Methyl groups (e.g., in 6-methylpyridin-3-yl derivatives) hinder rotation, affecting crystal packing .

- Lipophilicity : Trifluoromethyl groups enhance membrane permeability (logP ~2.3) vs. hydroxyl analogs .

Q. Table 3. Substituent Impact on Properties

| Substituent | LogP | Reactivity (SAr) |

|---|---|---|

| –Cl | 1.8 | Moderate |

| –F | 1.5 | High |

| –CH | 2.1 | Low |

Basic: What are the stability considerations for storing (2-Amino-6-chloropyridin-3-yl)methanol?

Methodological Answer:

- Conditions : Store at –20°C under argon to prevent oxidation of the methanol group .

- Decomposition Pathways : Monitor via TLC or HPLC for amine group degradation (e.g., forming imine byproducts) .

Advanced: How can researchers validate synthetic byproducts using tandem MS?

Methodological Answer:

- Fragmentation Patterns : Compare MS/MS spectra of byproducts (e.g., chlorinated dimers) with predicted cleavage pathways .

- Isotope Labeling : Use -labeled starting materials to track amine group retention .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.